N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a complex organic compound characterized by its unique structural components, including a cyanocyclopentyl group, a fluoro-methylphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrazole ring, introduction of the fluoro-methylphenyl group, and the cyanocyclopentyl moiety. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Fluoro-Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions using fluoro-methylbenzene derivatives.
Attachment of the Cyanocyclopentyl Group: This can be done through nucleophilic substitution reactions using cyanocyclopentyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[5-(4-chloro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[5-(4-bromo-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is unique due to the presence of the fluoro-methylphenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11-8-12(4-5-13(11)17)15-20-22-23(21-15)9-14(24)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPVJRXWCUBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3(CCCC3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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